![molecular formula C18H18N2O3 B2532376 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide CAS No. 922027-01-8](/img/structure/B2532376.png)
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide
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Description
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide, commonly known as OTAVA-BB 120969, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. The compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it useful for various biochemical and physiological studies. In
Scientific Research Applications
Synthesis and Chemical Characterization
Heterocyclic compounds, including benzoxazepines and their derivatives, are synthesized using various methods and are characterized by different spectroscopic techniques. For example, Al-Amiery et al. (2016) synthesized new coumarins and characterized them using FT-IR, NMR, and micro-elemental analysis, complemented by quantum chemical studies (Al-Amiery et al., 2016). This demonstrates the importance of comprehensive chemical analysis in understanding the properties and potential applications of such compounds.
Pharmacological Potential
Compounds structurally similar to N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide often exhibit significant biological activities. For instance, the novel H3 receptor antagonist GSK189254 has shown potential for the symptomatic treatment of dementia in Alzheimer's disease and other cognitive disorders, highlighting the therapeutic potential of heterocyclic compounds (Medhurst et al., 2007).
Potential Applications in Drug Discovery
The structural diversity of heterocyclic compounds allows for their application in various areas of drug discovery. The synthesis and evaluation of new 2-substituted 1,4-benzodiazepine-2-ones, for example, provided new chemical entities (NCEs) for potential therapeutic use, demonstrating the role of heterocyclic chemistry in developing novel pharmacotherapies (Singh et al., 2010).
properties
IUPAC Name |
2-(3-methylphenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-3-2-4-13(9-12)10-17(21)20-14-5-6-16-15(11-14)18(22)19-7-8-23-16/h2-6,9,11H,7-8,10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPIPQGSZRNUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide |
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